
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
The indole acetamide derivatives, including compounds structurally related to 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, have been synthesized and characterized by various spectroscopic analyses. These compounds have shown potential in molecular docking studies targeting specific proteins or receptors, indicating their potential use in the development of anti-inflammatory and anticancer drugs. The synthesis involves reactions that provide good yields and have been confirmed through geometrical optimization and interaction energy studies, highlighting their stability and potential interaction with biological targets (Al-Ostoot et al., 2020), (Sharma et al., 2018).
Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions have been applied to the synthesis of indole 2-acetamides, showcasing the versatility of palladium catalysis in constructing complex molecules. This method provides access to free-NH indole 2-acetamides and derivatives, demonstrating the chemical's relevance in synthetic organic chemistry and potential pharmaceutical applications (Cacchi et al., 2009).
Antiallergic Agents
Studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have explored their antiallergic properties. These compounds have been synthesized in the pursuit of novel antiallergic compounds, with some showing significant potency in assays. This research underscores the potential of indole acetamide derivatives in the development of new therapies for allergic conditions (Menciu et al., 1999).
Antioxidant Activity
The synthesis of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and their evaluation for antioxidant properties represent another application. These compounds have shown considerable antioxidant activity, indicating their potential as new antioxidant agents. The research highlights the structural influence on antioxidant activity, with certain substituents enhancing the compounds' efficacy (Gopi & Dhanaraju, 2020).
Biological Activities of Novel Compounds
The synthesis and biological activity evaluation of novel compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, reveal the broad applicability of indole acetamide derivatives. These studies have identified potent inhibitors of specific enzymes, offering insights into the design of drugs with improved molecular properties for therapeutic applications (Shukla et al., 2012).
Propiedades
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-2-24-11-17(15-5-3-4-6-16(15)24)27-12-18(25)23-13-7-9-14(10-8-13)26-19(20,21)22/h3-11H,2,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLALRTCAHMQODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
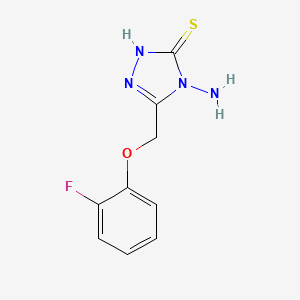
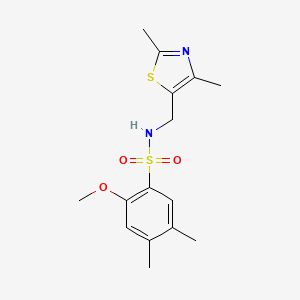
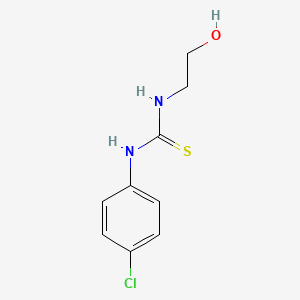

![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2483987.png)
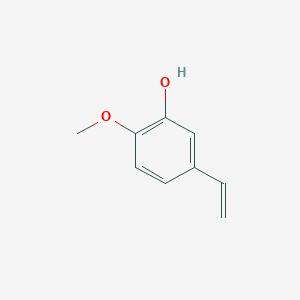
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)
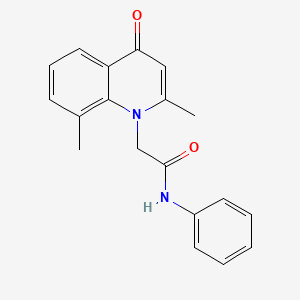
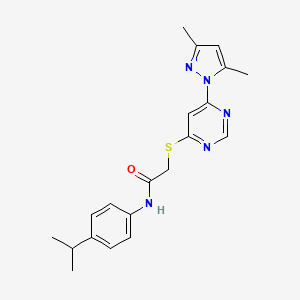
![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)
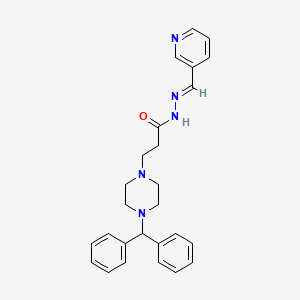
![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)
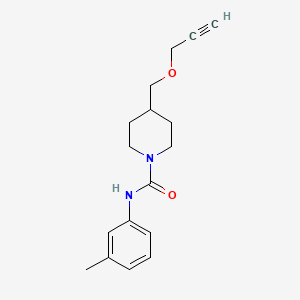
![N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2484000.png)
